Enantioselective Hydrogenation: 2,2,2,2'-Tetrafluoroacetophenone Achieves 99% ee vs. 95-97% ee for 4'-Fluoroacetophenone
In asymmetric hydrogenation using [(xylylPhanePhos)RuCl2(DPEN)] precatalysts, 2,2,2,2'-tetrafluoroacetophenone achieves enantioselectivity of 99% ee under the same catalytic system that yields 95-97% ee for 4'-fluoroacetophenone and other acetophenone derivatives [1]. The ortho-fluorine substitution pattern in the target compound enhances enantiodiscrimination at the catalytic site, delivering a 2-4 percentage-point improvement in optical purity. This difference is operationally significant for pharmaceutical applications requiring enantiomeric excess >98% to meet regulatory purity thresholds.
| Evidence Dimension | Enantioselectivity (% ee) in asymmetric hydrogenation |
|---|---|
| Target Compound Data | 99% ee |
| Comparator Or Baseline | 4'-Fluoroacetophenone: 95-97% ee (class range: 95 → 99% ee) |
| Quantified Difference | +2-4% absolute ee improvement |
| Conditions | Catalyst: [(xylylPhanePhos)RuCl2(DPEN)]; reaction conditions per Chaplin et al., 2002 |
Why This Matters
Superior enantioselectivity (99% vs. 95-97% ee) reduces downstream chiral purification burden and improves overall process yield for enantiopure pharmaceutical intermediates.
- [1] Chaplin, D. A., et al. (2002). Industrially Viable Syntheses of Highly Enantiomerically Enriched 1-Aryl Alcohols via Asymmetric Hydrogenation. Organic Process Research & Development. View Source
